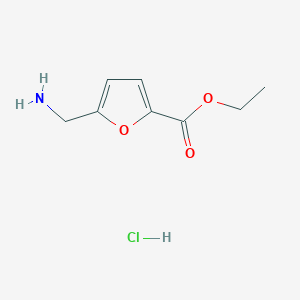
6-Chloro-4-méthyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
6-Chloro-4-methyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-methyl-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-methyl-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : Inhibition des kinases
6-Chloro-4-méthyl-3-nitropyridin-2-amine : a été explorée comme inhibiteur potentiel des kinases. Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et sont impliquées dans diverses maladies, y compris le cancer. Le composé a été synthétisé et évalué pour sa puissance inhibitrice sur certaines kinases, en particulier celles présentant une cystéine rare dans la région de la charnière . Bien qu'il n'ait pas montré la puissance attendue sur la kinase cible MPS1, il a présenté une activité significative sur la kinase p70S6Kβ .
Synthèse organique : Substitution nucléophile aromatique
En chimie organique, This compound sert de substrat pour les réactions de substitution nucléophile aromatique. Ce processus est fondamental pour la construction de molécules complexes et est largement utilisé dans la synthèse de produits pharmaceutiques et d'agrochimiques. Le composé subit une substitution nucléophile aromatique hautement régiosélective, qui est une étape critique dans sa synthèse .
Biochimie : Étude des inhibiteurs covalents
La capacité du composé à former des liaisons covalentes avec certains acides aminés dans les protéines en fait un sujet d'intérêt en biochimie. Les chercheurs étudient son rôle d'inhibiteur covalent, ce qui peut fournir des informations sur la conception de médicaments plus efficaces et plus sélectifs .
Analyse Biochimique
Biochemical Properties
6-Chloro-4-methyl-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between 6-Chloro-4-methyl-3-nitropyridin-2-amine and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 6-Chloro-4-methyl-3-nitropyridin-2-amine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 6-Chloro-4-methyl-3-nitropyridin-2-amine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 6-Chloro-4-methyl-3-nitropyridin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound inhibits the activity of CYP1A2 by binding to its active site . This binding interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic pathways in which CYP1A2 is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-methyl-3-nitropyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-4-methyl-3-nitropyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of CYP1A2 activity and persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-Chloro-4-methyl-3-nitropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant inhibition of CYP1A2 activity, leading to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
6-Chloro-4-methyl-3-nitropyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and xenobiotics . The compound’s inhibition of CYP1A2 can lead to altered metabolic flux and changes in metabolite levels. Additionally, 6-Chloro-4-methyl-3-nitropyridin-2-amine may undergo biotransformation by other enzymes, resulting in the formation of various metabolites.
Transport and Distribution
The transport and distribution of 6-Chloro-4-methyl-3-nitropyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . It is not a substrate for P-glycoprotein, a transporter involved in drug efflux. The localization and accumulation of 6-Chloro-4-methyl-3-nitropyridin-2-amine within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 6-Chloro-4-methyl-3-nitropyridin-2-amine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
6-chloro-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKQALYNXQIMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743783 | |
| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863878-22-2 | |
| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)




![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)




